molecular formula C20H26N4O2 B12270688 2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12270688
M. Wt: 354.4 g/mol
InChI Key: OEJOUKBXLGPSQJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzaldehyde with piperidine and a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenyl derivatives and piperidinyl-pyrimidinyl compounds. Examples include:

  • 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
  • 1-(5-methylpyrimidin-2-yl)ethanone

Uniqueness

What sets 2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H26N4O2/c1-15-12-21-20(22-13-15)23(2)17-8-6-10-24(14-17)19(25)11-16-7-4-5-9-18(16)26-3/h4-5,7,9,12-13,17H,6,8,10-11,14H2,1-3H3

InChI Key

OEJOUKBXLGPSQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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